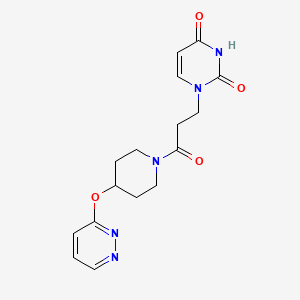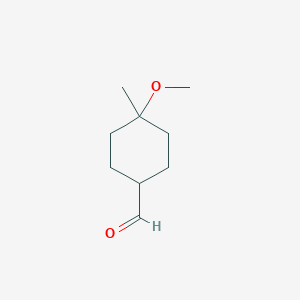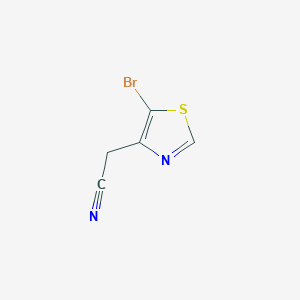![molecular formula C14H18N2O3S B2480179 4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-91-1](/img/structure/B2480179.png)
4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Pfitzinger reaction of isatin derivatives and formation of intermediate compounds leading to the target molecular scaffold. Key methodologies include the reaction of sulfinic acids with acrylates to produce sulfonyl propionates, highlighting a pathway that could be adapted for the synthesis of "4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" (Kravchenko et al., 2005).
Molecular Structure Analysis
Structural analysis is crucial for understanding the properties and reactivity of a compound. Studies on similar compounds have employed techniques like single-crystal X-ray structure determination to confirm molecular structures, providing insights into the 3D arrangement of atoms and the configuration of the compound (Verboom et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving related compounds often utilize catalyzed processes for constructing complex heterocyclic frameworks. For instance, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation have been developed to construct related tetrahydroquinolines, demonstrating the potential chemical versatility of such compounds (Yi et al., 2023).
Physical Properties Analysis
The physical properties of closely related compounds, including polymorphic modifications, have been studied to understand their potential applications. Such analyses reveal differences in crystal packing and highlight the importance of molecular organization in determining the physical properties of these compounds (Shishkina et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds include the study of their reactivity under various conditions, the influence of substituents on their chemical behavior, and their potential as intermediates in organic synthesis. For example, the synthesis of pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides illustrates the synthetic utility of these heterocycles (Kiruthika et al., 2014).
Scientific Research Applications
Biological Activity and Hybrid Compounds
Sulfonamides, including compounds like 4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their wide range of pharmacological properties. They serve as the foundation for creating hybrid compounds with enhanced biological activities. Recent research has focused on synthesizing sulfonamide hybrids, combining them with various pharmaceutical scaffolds such as coumarin, indole, and quinoline, to explore their potential in addressing diverse biological targets. These hybrids have shown a broad spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties, highlighting the versatility of sulfonamide derivatives in drug design (Ghomashi et al., 2022).
Synthesis of Complex Heterocycles
The compound's structural motif is conducive to synthesizing complex heterocycles, which are crucial in medicinal chemistry. Innovative synthetic routes have been developed to create pyrrolo-/indolo[1,2-a]quinolines, highlighting the compound's role in forming structurally diverse and biologically significant molecules. This synthetic versatility is essential for developing new therapeutic agents with potential applications in treating various diseases (Kiruthika et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into sulfonamide derivatives like this compound has uncovered their potential as enzyme inhibitors, offering promising avenues for therapeutic intervention. For instance, novel sulfonamides have been synthesized and identified as potent caspase-3 inhibitors, a critical enzyme in apoptosis. These findings open up new possibilities for the development of anti-cancer and neuroprotective therapies, underscoring the therapeutic potential of sulfonamide derivatives in modulating disease-relevant pathways (Kravchenko et al., 2005).
Crystallographic Studies and Drug Development
Crystallographic studies of sulfonamide derivatives, including this compound, have provided insight into their polymorphic modifications, which are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Such studies are vital for the development of new hypertension remedies, illustrating the role of structural analysis in advancing drug discovery and development processes (Shishkina et al., 2018).
properties
IUPAC Name |
11-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-6-15-20(18,19)12-8-10-3-4-13(17)16-7-5-11(9-12)14(10)16/h8-9,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDEVAIOUEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)



![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)


![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)


![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
